3,4,5-Trimethoxypyridazine
Overview
Description
3,4,5-Trimethoxypyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with three methoxy groups at the 3, 4, and 5 positions
Preparation Methods
The synthesis of 3,4,5-Trimethoxypyridazine typically involves the methoxylation of 3,4,5-trichloropyridazine. The reaction with sodium methoxide (NaOMe) in methanol is a common method, resulting in the substitution of chlorine atoms with methoxy groups . The reaction conditions often include refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3,4,5-Trimethoxypyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution Reactions: Common reagents include sodium methoxide for methoxylation and other nucleophiles for further substitution.
Major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications.
Scientific Research Applications
3,4,5-Trimethoxypyridazine has been explored for its potential in several scientific research areas:
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxypyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Specific pathways and targets depend on the application, but common mechanisms include inhibition of enzyme activity and modulation of receptor function .
Comparison with Similar Compounds
3,4,5-Trimethoxypyridazine can be compared to other methoxylated pyridazines and pyridines. Similar compounds include:
3,4-Dimethoxypyridazine: Lacks one methoxy group, resulting in different chemical and biological properties.
3,5-Dimethoxypyridazine: Another variant with distinct reactivity and applications.
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxy substitution pattern but differ in the core structure, leading to varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it suitable for specialized applications.
Properties
IUPAC Name |
3,4,5-trimethoxypyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-10-5-4-8-9-7(12-3)6(5)11-2/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLGKPDNNMUADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC(=C1OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548149 | |
Record name | 3,4,5-Trimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-39-4 | |
Record name | 3,4,5-Trimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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